

A Comparative Spectroscopic Guide to 4-Methoxybenzenesulfonamide and its Analogs

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Compound of Interest

Compound Name: 4-Methoxybenzenesulfonyl
chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 4-methoxybenzenesulfonamide with two common alternatives: benzenesulfonamide and 4-methylbenzenesulfonamide. The data presented is intended to aid in the identification, characterization, and quality control of these important chemical entities in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 4-methoxybenzenesulfonamide and its analogs.

¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Number of Protons, Assignment
4-Methoxybenzenesulfonamide	CDCl ₃	7.74 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO ₂ NH ₂), 6.88 (d, J = 8.4 Hz, 2H, Ar-H ortho to OCH ₃), 3.80 (s, 3H, OCH ₃), ~7.3 (br s, 2H, SO ₂ NH ₂)[1]
Benzenesulfonamide	DMSO-d ₆	7.85 (m, 2H, Ar-H ortho to SO ₂ NH ₂), 7.58 (m, 3H, Ar-H meta and para to SO ₂ NH ₂), 7.37 (s, 2H, SO ₂ NH ₂)[2]
4-Methylbenzenesulfonamide	CDCl ₃	7.65 (d, J = 8.0 Hz, 2H, Ar-H ortho to SO ₂ NH ₂), 7.20 (d, J = 7.6 Hz, 2H, Ar-H ortho to CH ₃), 2.36 (s, 3H, CH ₃), ~7.0 (br s, 2H, SO ₂ NH ₂)[1]

¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm, Assignment
4-Methoxybenzenesulfonamide	CDCl ₃	163.1 (C-OCH ₃), 130.5 (C-SO ₂ NH ₂), 129.5 (CH, Ar), 114.2 (CH, Ar), 55.6 (OCH ₃)[1]
Benzenesulfonamide	DMSO-d ₆	~140 (C-SO ₂ NH ₂), ~132 (CH, Ar), ~129 (CH, Ar), ~126 (CH, Ar)
4-Methylbenzenesulfonamide	CDCl ₃	143.7 (C-CH ₃), 136.1 (C-SO ₂ NH ₂), 129.6 (CH, Ar), 127.3 (CH, Ar), 21.5 (CH ₃)[1]

FT-IR Spectroscopic Data

Compound	Sample Prep.	Wavenumber (cm ⁻¹), Intensity, Assignment
4-Methoxybenzenesulfonamide	KBr Wafer	~3300-3200 (s, br, N-H stretch), ~3100-3000 (m, Ar C-H stretch), ~1600, 1500 (s, C=C stretch), ~1340 (s, asym. SO ₂ stretch), ~1160 (s, sym. SO ₂ stretch), ~1260 (s, C-O stretch)[3]
Benzenesulfonamide	KBr Pellet	~3330, 3250 (s, N-H stretch), ~3070 (m, Ar C-H stretch), ~1580, 1480 (m, C=C stretch), ~1330 (s, asym. SO ₂ stretch), ~1160 (s, sym. SO ₂ stretch)[4]
4-Methylbenzenesulfonamide	KBr Pellet	~3340, 3250 (s, N-H stretch), ~3050 (m, Ar C-H stretch), ~2920 (w, CH ₃ stretch), ~1595, 1490 (m, C=C stretch), ~1330 (s, asym. SO ₂ stretch), ~1150 (s, sym. SO ₂ stretch)

Mass Spectrometry Data (Electron Ionization)

Compound	Key m/z values, Relative Intensity, Assignment
4-Methoxybenzenesulfonamide	187 [M] ⁺ , 171 [M-O] ⁺ , 155 [M-O ₂] ⁺ , 108 [M-SO ₂ NH] ⁺ , 77 [C ₆ H ₅] ⁺ [3]
Benzenesulfonamide	157 [M] ⁺ , 141 [M-O] ⁺ , 93 [M-SO ₂] ⁺ , 77 [C ₆ H ₅] ⁺ [2]
4-Methylbenzenesulfonamide	171 [M] ⁺ , 155 [M-O] ⁺ , 91 [C ₇ H ₇] ⁺ , 65 [C ₅ H ₅] ⁺ [5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh 5-10 mg of the sulfonamide sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
- **Transfer:** Filter the solution through a small plug of cotton or glass wool into a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Data Acquisition:** Place the NMR tube in the spectrometer's probe. Acquire ^1H and ^{13}C NMR spectra using standard instrument parameters. For ^1H NMR, a spectral width of 0-12 ppm is typically sufficient. For ^{13}C NMR, a spectral width of 0-200 ppm is generally used.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals for ^1H NMR. Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)

- **Background Spectrum:** Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and environment.
- **Sample Application:** Place a small amount of the solid sulfonamide sample directly onto the ATR crystal.
- **Pressure Application:** Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the FT-IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- **Data Processing:** The instrument software will automatically perform a background subtraction. The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.
- **Ionization:** Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
- **Mass Analysis:** Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

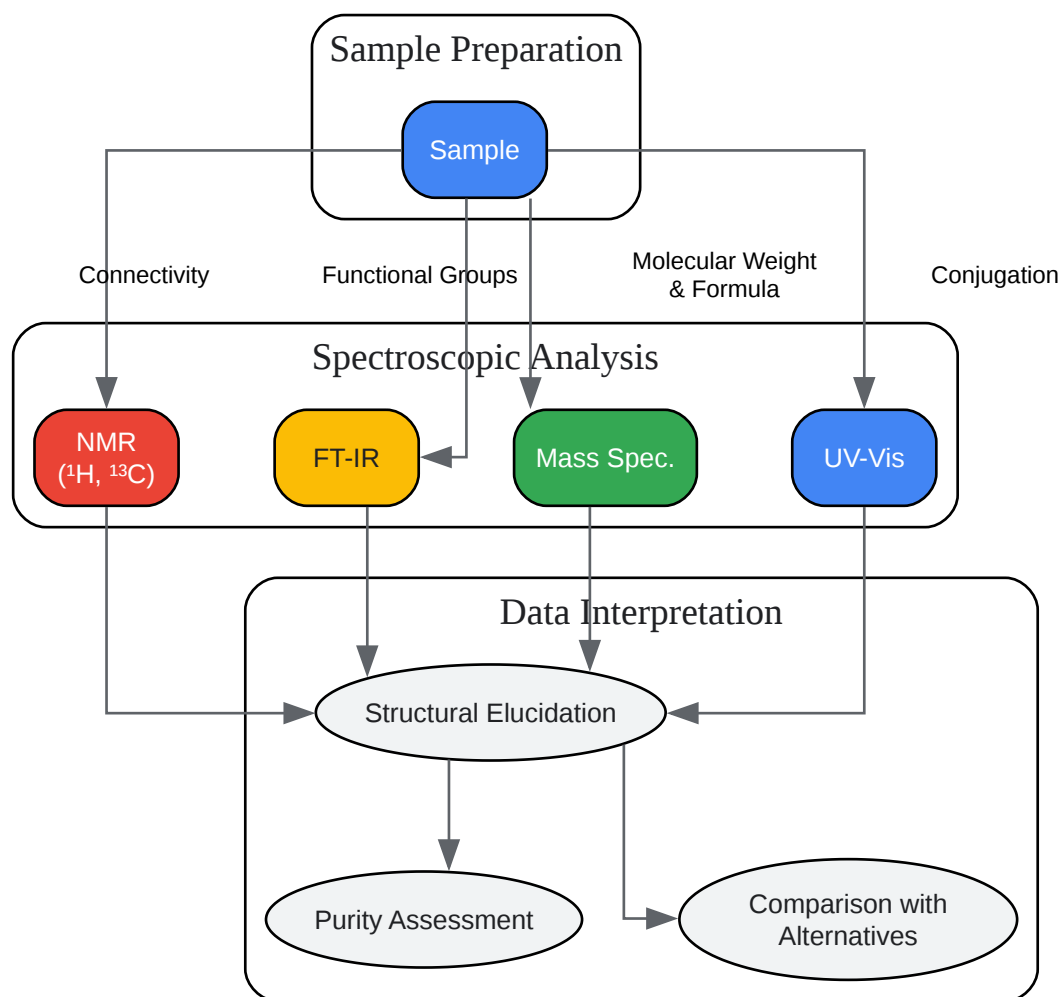
UV-Vis Spectroscopy

- **Solvent Selection:** Choose a solvent that dissolves the sulfonamide and is transparent in the UV-Vis region of interest (typically 200-400 nm for aromatic compounds). Ethanol or methanol are common choices.
- **Sample Preparation:** Prepare a dilute solution of the sulfonamide in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for the most intense absorption band.
- **Baseline Correction:** Fill a cuvette with the pure solvent and use it to record a baseline spectrum. This will be subtracted from the sample spectrum.
- **Data Acquisition:** Fill a cuvette with the sample solution and place it in the spectrophotometer. Record the UV-Vis spectrum over the desired wavelength range.

- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualizations

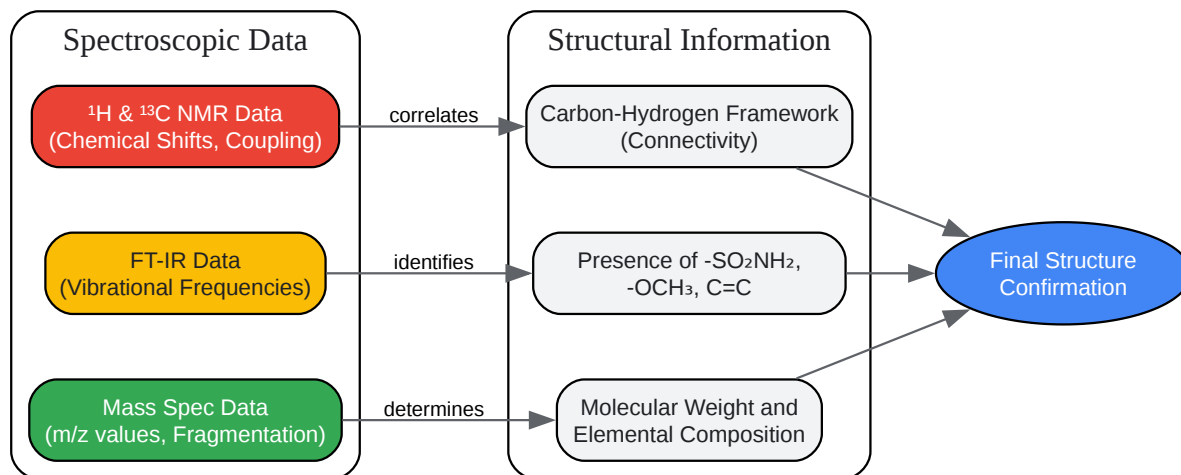
Logical Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic characterization of sulfonamides.

Signaling Pathway of Spectroscopic Data to Structural Information



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Caption: From spectroscopic data to final structure confirmation.

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